molecular formula C17H14N2O B11114211 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol CAS No. 64573-23-5

4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol

Cat. No.: B11114211
CAS No.: 64573-23-5
M. Wt: 262.30 g/mol
InChI Key: FADYQKSIESMOII-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol is an organic compound that belongs to the class of perimidines Perimidines are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol typically involves the reaction of 2-aminobenzylamine with salicylaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the perimidine ring system. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Alkylated or acylated phenol derivatives

Scientific Research Applications

4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the perimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1H-perimidin-2-yl)-2-methoxyphenol
  • 4-(2,3-Dihydro-1H-perimidin-2-yl)-benzoic acid methyl ester
  • 4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl methyl sulfide

Uniqueness

4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

64573-23-5

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4-(2,3-dihydro-1H-perimidin-2-yl)phenol

InChI

InChI=1S/C17H14N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,17-20H

InChI Key

FADYQKSIESMOII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)O

solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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